molecular formula C15H20N2O4 B13726307 2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid

2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid

Cat. No.: B13726307
M. Wt: 292.33 g/mol
InChI Key: VZMWVPOUNBJABZ-UHFFFAOYSA-N
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Description

2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid is an organic compound with the molecular formula C15H20N2O4 It is a derivative of pentanoic acid and contains both benzamido and propylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid can be achieved through several synthetic routes. One common method involves the reaction of N-benzoyl-L-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the desired compound with moderate efficiency and involves purification steps such as UV-Vis, FTIR-ATR spectroscopy, and NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing environmentally friendly and cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzamido and propylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid is unique due to its specific combination of benzamido and propylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

2-benzamido-5-oxo-5-(propylamino)pentanoic acid

InChI

InChI=1S/C15H20N2O4/c1-2-10-16-13(18)9-8-12(15(20)21)17-14(19)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

VZMWVPOUNBJABZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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